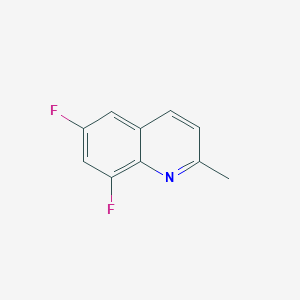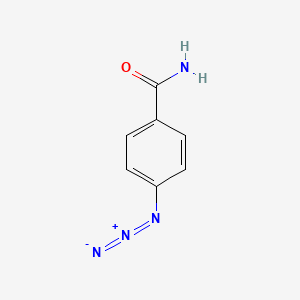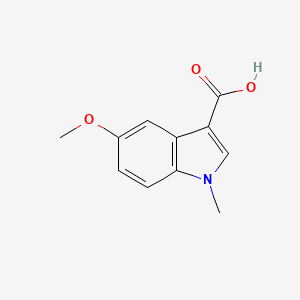
Sodium pyrimidine-2-carboxylate
概要
説明
Sodium pyrimidine-2-carboxylate is a chemical compound derived from pyrimidine, an aromatic heterocyclic organic compound. Pyrimidine is a fundamental component of nucleic acids, such as DNA and RNA, and plays a crucial role in various biological processes. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
生化学分析
Biochemical Properties
Sodium pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the coordination of metal ions. It interacts with various enzymes and proteins, facilitating or inhibiting their activity. For instance, it can coordinate with metal ions such as manganese, copper, nickel, cobalt, and zinc, forming complexes that can influence the activity of these metals in biological systems . These interactions often involve the nitrogen atom from the pyrimidine ring and the carboxylate oxygen atom, which can affect the reactivity and stability of the metal complexes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo thermal decomposition, leading to the evolution of water, carbon oxides, ammonia, and pyrimidine molecules . These degradation products can have varying effects on cellular function, depending on the experimental conditions and the duration of exposure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium pyrimidine-2-carboxylate typically involves the reaction of pyrimidine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group of pyrimidine-2-carboxylic acid reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
Pyrimidine-2-carboxylic acid+NaOH→Sodium pyrimidine-2-carboxylate+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with controlled temperature and pH to facilitate the formation of this compound.
化学反応の分析
Types of Reactions: Sodium pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
科学的研究の応用
Sodium pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological molecules.
Medicine: this compound derivatives have shown potential in the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium pyrimidine-2-carboxylate and its derivatives involves their interaction with specific molecular targets and pathways. For example, in medicinal applications, these compounds can inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring’s ability to form hydrogen bonds and π-π interactions with biological targets enhances their efficacy and selectivity.
類似化合物との比較
Sodium pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrimidine-5-carboxylate: Similar in structure but with the carboxylate group at a different position, leading to different chemical and biological properties.
Pyrimidine-4-carboxylate: Another positional isomer with distinct reactivity and applications.
Pyrimidine-2,4-dicarboxylate:
The uniqueness of this compound lies in its specific position of the carboxylate group, which influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.
特性
IUPAC Name |
sodium;pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHOLAWADPIFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635524 | |
| Record name | Sodium pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562101-38-6 | |
| Record name | Sodium pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)




